3,6-Dimethyl-1-heptyn-3-ol

描述

Grignard Reaction: Ethynylmagnesium Bromide and 4-Methyl-2-pentanone

The synthesis of 3,6-dimethyl-1-heptyn-3-ol is typically achieved by reacting ethynylmagnesium bromide with 4-methyl-2-pentanone. askthenerd.comchemie-brunschwig.ch The ethynylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methyl-2-pentanone. youtube.com This reaction is generally carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. nih.govresearchgate.net The reaction mixture is typically kept at a low temperature, often around 0°C, during the addition of the Grignard reagent to control the reaction rate and minimize side reactions. nih.govresearchgate.net Following the addition, the reaction is allowed to proceed at room temperature for several hours. nih.govresearchgate.net

The reaction proceeds as follows:

Formation of the Alkoxide: The ethynylmagnesium bromide adds to the carbonyl group of 4-methyl-2-pentanone, forming a magnesium alkoxide intermediate.

Protonation: The reaction is then quenched with a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide and yield the final product, this compound. nih.gov

Table 1: Reaction Parameters for the Grignard Synthesis of this compound

| Parameter | Condition | Source(s) |

| Nucleophile | Ethynylmagnesium bromide | askthenerd.comnih.gov |

| Electrophile | 4-Methyl-2-pentanone | askthenerd.com |

| Solvent | Tetrahydrofuran (THF) | nih.govresearchgate.net |

| Reaction Temperature | 0°C to room temperature | nih.govresearchgate.net |

| Workup | Aqueous ammonium chloride | nih.gov |

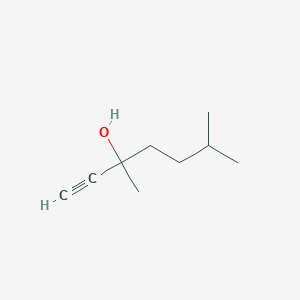

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,6-dimethylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-5-9(4,10)7-6-8(2)3/h1,8,10H,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWFALGRNJAHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022273 | |

| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-98-5 | |

| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19549-98-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYL-1-HEPTYN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45P9S2OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Purification Strategies for High Purity 3,6 Dimethyl 1 Heptyn 3 Ol

Extraction and Washing

After quenching the Grignard reaction, the product is typically extracted from the aqueous layer using an organic solvent immiscible with water, such as diethyl ether or ethyl acetate. nih.govsemanticscholar.org The organic layer is then washed sequentially with solutions to remove impurities. A common washing procedure involves:

Aqueous Sodium Bicarbonate (NaHCO₃): To neutralize any remaining acid.

Brine (Saturated Aqueous Sodium Chloride): To remove the bulk of the water from the organic layer.

The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate, to remove residual water. semanticscholar.orggoogle.com

Fractional Distillation

The final and most critical step in obtaining high-purity this compound is fractional distillation under reduced pressure. google.com This technique separates compounds based on their boiling points. Since this compound has a relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition at elevated temperatures.

The boiling point of this compound is reported to be 76°C at an unspecified pressure. fishersci.com Another source indicates a boiling point range of 97-112°C at a pressure of 0.25 mm Hg, although this was for a different, though structurally similar, alkynol. google.com

Table 2: Physical Properties Relevant to Purification

| Property | Value | Source(s) |

| Molecular Weight | 140.23 g/mol | fishersci.com |

| Boiling Point | 76°C | fishersci.com |

| Physical State | Liquid | fishersci.comlabproinc.com |

| Color | Colorless to Yellow | fishersci.comlabproinc.com |

| Purity (Commercial) | ≥98.0% (GC) | fishersci.com |

Chromatographic Methods

While fractional distillation is the primary purification method, chromatographic techniques can also be employed for further purification or for the analysis of purity.

Gas Chromatography (GC): This is a powerful analytical technique to determine the purity of the final product. fishersci.com It can also be used on a preparative scale to isolate small quantities of highly pure material.

Column Chromatography: This technique, using a solid stationary phase like silica (B1680970) gel, can be used to separate the product from non-volatile impurities. koreascience.kr The choice of solvent system (eluent) is critical for effective separation. koreascience.kr

Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and to identify the number of components in a mixture, aiding in the selection of appropriate purification strategies. koreascience.kr

Chemical Reactivity and Transformations of 3,6 Dimethyl 1 Heptyn 3 Ol

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group is characterized by its acidic proton and the electron-rich carbon-carbon triple bond, making it susceptible to a variety of addition and coupling reactions. libretexts.orgmsu.edu

Hydrofunctionalization Reactions (e.g., Hydration, Hydrohalogenation, Hydroboration)

Hydrofunctionalization reactions involve the addition of H-X across the triple bond. These reactions are fundamental for converting alkynes into more saturated and functionalized structures like ketones, aldehydes, and vinyl derivatives.

Hydration: The addition of water to the terminal alkyne of 3,6-dimethyl-1-heptyn-3-ol, typically catalyzed by a mercury salt (such as HgSO₄) in aqueous acid, follows Markovnikov's rule. msu.edu This process initially forms an enol intermediate which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgmsu.edu

Hydroboration-Oxidation: In contrast to hydration, hydroboration followed by oxidative work-up provides a method for the anti-Markovnikov addition of water. msu.edu Treatment of the alkyne with a borane (B79455) reagent (e.g., disiamylborane) followed by oxidation with hydrogen peroxide in a basic medium results in the formation of an aldehyde. msu.edu This two-step sequence effectively reverses the regioselectivity observed in acid-catalyzed hydration.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond also proceeds, typically following Markovnikov's rule, to produce vinyl halides. The reaction can proceed to a dihalide upon addition of a second equivalent of HX. libretexts.org

Hydrofluorination: Gold-catalyzed hydrofluorination of propargyl alcohols, including structures similar to this compound, has been achieved using reagents like Et₃N·3HF. The hydroxyl group plays a crucial role in promoting the reaction, likely through hydrogen bonding interactions, leading to the synthesis of 3-fluoroallyl alcohols. researchgate.netrsc.org

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a key method for forming vinylsilanes. Platinum catalysts are effective for the hydrosilylation of internal propargyl alcohols, and high regioselectivity can be achieved. chemrxiv.orgchemrxiv.org

Table 1: Summary of Hydrofunctionalization Reactions

| Reaction | Reagents | Product Type | Regioselectivity |

|---|---|---|---|

| Hydration | HgSO₄, H₂SO₄, H₂O | Methyl Ketone | Markovnikov |

| Hydroboration-Oxidation | 1. (Sia)₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |

| Hydrofluorination | Et₃N·3HF, Gold Catalyst | Fluoroallyl Alcohol | N/A |

| Hydrosilylation | Silane, Pt(0) Catalyst | Vinylsilane | Regioselective |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki–Miyaura)

The terminal alkyne is an excellent substrate for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. eie.gr

Sonogashira Coupling: This is a cornerstone reaction for terminal alkynes, involving the coupling of the alkyne with aryl or vinyl halides. wikipedia.orgnih.gov The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base like diethylamine (B46881) or triethylamine. wikipedia.orgorganic-chemistry.org This method is highly efficient for creating C(sp²)-C(sp) bonds under mild conditions and has been widely applied in the synthesis of complex molecules, pharmaceuticals, and organic materials. libretexts.org While the classic method uses a copper co-catalyst, copper-free versions have also been developed. nih.gov

Heck and Suzuki-Miyaura Reactions: The Heck and Suzuki-Miyaura reactions are powerful methods for C-C bond formation, but they typically involve the coupling of an organohalide with an alkene (Heck) or an organoboron compound (Suzuki-Miyaura). eie.gr Direct coupling of the terminal alkyne of this compound in these reactions is not its primary application. However, the alkyne can be first transformed into a suitable coupling partner. For instance, hydroboration or hydrohalogenation of the alkyne can generate vinylboronates or vinyl halides, respectively, which can then participate in Suzuki-Miyaura or Heck couplings.

Table 2: Key Features of Relevant Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) complex, Cu(I) co-catalyst, Amine base | C(sp)-C(sp²) |

| Heck | Alkene + Aryl/Vinyl Halide | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) |

| Suzuki-Miyaura | Organoboron Compound + Aryl/Vinyl Halide | Pd(0) complex, Base | C(sp²)-C(sp²) |

Cycloaddition Chemistry, including Huisgen 1,3-Dipolar Cycloadditions (Click Chemistry)

The carbon-carbon triple bond acts as an excellent dipolarophile in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org

Huisgen 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of an organic azide (B81097) with the terminal alkyne of this compound to form a stable, five-membered 1,2,3-triazole ring. wikipedia.orgnumberanalytics.com The thermal reaction often requires high temperatures and can produce a mixture of regioisomers. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A significant advancement was the development of the copper(I)-catalyzed version of this reaction, which is a prime example of "click chemistry." wikipedia.orgnih.gov This catalyzed reaction proceeds with a dramatically accelerated rate, is highly regioselective (yielding the 1,4-disubstituted triazole isomer exclusively), and can be performed under mild, often aqueous, conditions. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative to CuAAC is the ruthenium-catalyzed reaction, which exhibits complementary regioselectivity, yielding the 1,5-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org Unlike the copper-catalyzed variant, RuAAC can also be used with internal alkynes. organic-chemistry.org

Reactions Involving the Tertiary Alcohol Functional Group

The tertiary alcohol in this compound is less reactive than a primary or secondary alcohol but can undergo specific transformations under controlled conditions.

Dehydration to Olefinic and Dienic Systems

The tertiary alcohol can be eliminated through dehydration to form alkenes. This reaction is typically acid-catalyzed and proceeds via an E1 mechanism. libretexts.orglibretexts.org

The process involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. libretexts.org The temperature required for dehydration is generally lower for tertiary alcohols compared to primary or secondary alcohols due to the stability of the intermediate carbocation. libretexts.orgpearson.com

For this compound, dehydration can lead to the formation of a conjugated enyne system. Studies on the dehydration of the cobalt-complexed form of this compound using reagents like boron trifluoride etherate or trifluoroacetic acid have shown that a mixture of isomeric enyne products can be formed. thieme-connect.comcolab.wsthieme-connect.com The distribution of these products, including (E)-enynes, (Z)-enynes, and enynes with an exomethylene group, is dependent on the specific dehydrating agent and reaction conditions used. thieme-connect.com

Table 3: Dehydrating Agents and Resulting Product Distribution for Co-complexed this compound

| Dehydrating Agent | (E)-Enyne (%) | (Z)-Enyne (%) | Exo-Methylene Enyne (%) |

|---|---|---|---|

| BF₃·OEt₂ | 41-86 | 9-59 | 0-9 |

| CF₃COOH | 41-86 | 9-59 | 0-9 |

| P₂O₅ | 41-86 | 9-59 | 0-9 |

Data derived from studies on the hexacarbonyldicobalt protected form of the alcohol. thieme-connect.com

Derivatization to Ethers, Esters, and Carbamic Acids

The functional groups of this compound allow for several derivatization pathways, converting the hydroxyl group into ethers, esters, or carbamates, thereby modifying the molecule's properties and reactivity for subsequent synthetic steps.

Ethers: The synthesis of ethers from tertiary alcohols like this compound can be challenging due to steric hindrance and the potential for competing elimination reactions under acidic conditions. However, methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more nucleophilic alkoxide followed by reaction with an alkyl halide, can be employed. youtube.com This SN2 reaction is most effective with unhindered primary halides. youtube.com Another approach involves the acid-catalyzed addition of the alcohol to an alkene. youtube.com While direct examples for this compound are not prevalent in readily available literature, these standard ether synthesis methodologies are theoretically applicable. The selective borylation of C(sp³)–O bonds in dialkyl ethers has been studied, though tertiary alkyl ethers have shown to be largely unreactive due to steric hindrance. acs.orgacs.org

Esters: Esterification of this compound can be achieved through various methods. A notable transformation is the synthesis of β-oxo esters through the reaction of propargylic alcohols with carboxylic acids, often catalyzed by transition metals like ruthenium. This reaction is atom-economical and can be performed in aqueous media.

A three-component reaction involving propargylic alcohols, secondary amines, and carbon dioxide, catalyzed by a silver salt and an organic base, can yield β-oxoalkyl carbamates. researchgate.net This reaction proceeds through the formation of a carbamate (B1207046), followed by rearrangement.

Carbamic Acids and their Derivatives (Carbamates): The hydroxyl group of this compound can be converted to a carbamate ester. This is typically achieved by reacting the alcohol with an isocyanate or by using a protocol like the Mitsunobu reaction with an amine and carbon dioxide. researchgate.net The synthesis of carbamates from propargylic alcohols is a valuable transformation, as these derivatives can serve as key intermediates in the synthesis of chiral allenes or other complex molecules. bristol.ac.uk For instance, the reaction of propargylic alcohols with CO2 and secondary amines, catalyzed by a noble metal-free metal-organic framework, can produce β-oxopropylcarbamates. chinesechemsoc.org Additionally, the carboxylative cyclization of tertiary propargylic alcohols with carbon dioxide can lead to the formation of cyclic carbonates, which are related to carbamates. mdpi.comresearchgate.net

Rearrangement Reactions and Fragmentations

Propargylic alcohols are well-known to undergo synthetically useful rearrangement reactions, typically under acidic or metal-catalyzed conditions. For a tertiary propargylic alcohol like this compound, the Meyer-Schuster and Rupe rearrangements are the most prominent. wikipedia.orgsynarchive.com

Meyer-Schuster Rearrangement: This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgorganicreactions.org The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene-enol intermediate, which then tautomerizes to the more stable carbonyl compound. wikipedia.orgiaea.orgosti.gov While strong acids have traditionally been used, milder and more selective conditions have been developed using transition metal catalysts (e.g., gold, vanadium, or ruthenium complexes) or Lewis acids. wikipedia.orgscispace.com For this compound, the Meyer-Schuster rearrangement would be expected to yield 3,6-dimethyl-2-hepten-4-one.

Rupe Rearrangement: Competing with the Meyer-Schuster rearrangement, the Rupe reaction also occurs under acidic conditions but leads to a different product. wikipedia.org This pathway is particularly relevant for tertiary propargylic alcohols that cannot form an aldehyde. wikipedia.orgslideshare.net It proceeds via an enyne intermediate to form α,β-unsaturated methyl ketones. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways can often be influenced by the specific substrate and reaction conditions, including the type of acid or catalyst used. acs.orguclm.es

Table 1: Comparison of Meyer-Schuster and Rupe Rearrangements for Tertiary Propargylic Alcohols

| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |

|---|---|---|

| Product Type | α,β-Unsaturated Ketone/Aldehyde | α,β-Unsaturated Methyl Ketone |

| Key Intermediate | Allenol wikipedia.org | Enyne wikipedia.org |

| Hydroxyl Shift | Formal 1,3-shift organicreactions.org | Formal 1,2-shift slideshare.net |

| Typical Conditions | Strong acids, Lewis acids, Transition metal catalysts (Au, V, Ru) wikipedia.orgscispace.com | Strong acids (often competes with Meyer-Schuster) wikipedia.org |

Multi-Component Reactions and Tandem Processes Incorporating this compound

The bifunctional nature of this compound makes it an excellent candidate for multi-component reactions (MCRs) and tandem (or cascade) processes, which enhance synthetic efficiency by forming multiple bonds in a single operation. researchgate.netdovepress.com

Multi-Component Reactions: Propargylic alcohols are valuable substrates in MCRs. For example, a copper(I)-catalyzed three-component reaction of propargyl alcohols, aldehydes, and amines can lead to the efficient synthesis of substituted 2,5-dihydrofurans. nih.gov While this specific reaction may proceed via an initial A³-coupling, the utility of the propargyl alcohol scaffold is clear. Another MCR involves propargyl alcohols, CO₂, and secondary amines to generate β-oxopropylcarbamates. chinesechemsoc.org An enantioselective three-component propargyloxylation involving propargyl alcohols, pyridotriazoles, and imines has also been developed using a cooperative rhodium and chiral phosphoric acid catalyst system. chinesechemsoc.org

Tandem Processes: Tandem reactions often begin with a key transformation of the propargylic alcohol, which generates a reactive intermediate that undergoes subsequent reactions. A common example is an "intercepted" Meyer-Schuster rearrangement, where the allenol or α,β-unsaturated carbonyl intermediate is trapped by another reagent in the same pot. organicreactions.orgresearchgate.net For instance, a tandem Meyer–Schuster rearrangement and 1,4-addition to the resulting vinyl ketone has been reported. acs.org These strategies allow for the rapid construction of complex molecular frameworks from simple starting materials like this compound. researchgate.net

Design, Synthesis, and Reactivity of 3,6 Dimethyl 1 Heptyn 3 Ol Derivatives and Analogues

Structural Modifications of the Alkyl and Alkynyl Moieties

There is a notable lack of published research detailing the structural modification of the alkyl (isobutyl) and alkynyl (ethynyl) moieties of 3,6-dimethyl-1-heptyn-3-ol. Standard organic synthesis methodologies would suggest the theoretical possibility of various modifications. For instance, the terminal alkyne could potentially undergo reactions such as Sonogashira coupling to introduce aryl or vinyl substituents, or deprotonation followed by reaction with electrophiles to extend the carbon chain. Similarly, modifications to the isobutyl group would likely require starting from different precursors rather than direct alteration of the this compound structure. However, no specific examples, reaction conditions, or characterization data for such derivatives of this compound have been reported in the scientific literature.

Synthesis of Conformationally Restricted Analogues

The synthesis of conformationally restricted analogues of a molecule is a common strategy in medicinal chemistry and materials science to study structure-activity relationships or to impart specific physical properties. This is often achieved through cyclization reactions. For this compound, intramolecular reactions could theoretically be envisioned, for example, through functionalization of the alkyl chain followed by cyclization onto the alkyne or hydroxyl group. Nevertheless, a comprehensive search of chemical databases and scholarly articles yields no studies on the design or synthesis of such conformationally restricted analogues of this compound.

Preparation of Heteroatom-Containing Derivatives

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) can significantly alter the chemical and physical properties of a molecule. For an alcohol like this compound, the hydroxyl group is a prime site for such modifications, for instance, through etherification or esterification. The alkynyl group could also be a handle for introducing heteroatoms, for example, via hydroamination or hydrothiolation reactions. Despite the theoretical potential for creating a diverse range of heteroatom-containing derivatives, the scientific literature does not provide any specific reports on the synthesis and characterization of such compounds derived from this compound.

Regio- and Stereochemical Control in Derivative Synthesis

Achieving regio- and stereochemical control is a critical aspect of modern organic synthesis. In the context of this compound, the prochiral center at the carbon bearing the hydroxyl group could, in principle, be a target for stereoselective synthesis or resolution. Furthermore, any addition reactions to the alkyne moiety would necessitate regiochemical control. As there is no available literature on the synthesis of derivatives of this compound, there is consequently no information regarding the control of regio- and stereochemistry in such syntheses.

Structure-Reactivity Relationships in this compound Derivatives

The study of structure-reactivity relationships is fundamental to understanding how the chemical structure of a molecule influences its behavior in chemical reactions. Such studies require a series of related derivatives with systematic structural variations. Given the absence of any reported synthesis of this compound derivatives, no experimental data exists to establish any structure-reactivity relationships for this class of compounds.

Advanced Spectroscopic and Analytical Characterization of 3,6 Dimethyl 1 Heptyn 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3,6-Dimethyl-1-heptyn-3-ol. Standard one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com

For this compound, the ¹H NMR spectrum would display distinct signals corresponding to the ethynyl (B1212043) proton, the hydroxyl proton, the methyl groups, and the various methylene (B1212753) and methine protons of the heptyl chain. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the acetylenic carbons, the carbinol carbon (C-OH), and the aliphatic carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethynyl C-H | ~2.4 | - |

| C ≡CH | - | ~87 |

| C≡C H | - | ~72 |

| C -OH | - | ~68 |

| C-OH | Variable | - |

| C H₃ (at C3) | ~1.5 | ~29 |

| C H₂ (at C4) | ~1.6-1.7 | ~45 |

| C H₂ (at C5) | ~1.4-1.5 | ~25 |

| C H (at C6) | ~1.8 | ~28 |

| C H₃ (at C6) | ~0.9 (doublet) | ~22 |

Note: These are predicted values; actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal couplings between adjacent protons, confirming the structure of the isobutyl group and its connection to the rest of the molecule. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

While solution-state NMR is common, solid-state NMR (ssNMR) could provide insights into the molecular structure and dynamics in the solid phase, particularly regarding polymorphism and intermolecular interactions like hydrogen bonding involving the hydroxyl group. However, specific ssNMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotope Profiling

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (molar mass: 140.23 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 140 under electron ionization (EI). myuchem.comfishersci.com

Fragmentation analysis provides valuable structural information. As a tertiary alcohol, this compound is prone to specific fragmentation pathways. libretexts.org A primary fragmentation event is the α-cleavage, the breaking of the bond adjacent to the oxygen atom. This can result in the loss of an ethyl group or, more significantly, the isobutyl group. The loss of the isobutyl radical (C₄H₉•, mass 57) would lead to a prominent peak at m/z 83. Another common fragmentation for alcohols is the loss of a water molecule (H₂O, mass 18), which would produce a peak at m/z 122.

Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Description |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 122 | [M - H₂O]⁺ | Loss of water |

| 83 | [M - C₄H₉]⁺ | Loss of the isobutyl radical via α-cleavage |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Isotope profiling, using high-resolution mass spectrometry (HRMS), allows for the determination of the precise elemental formula. The natural abundance of ¹³C (~1.1%) would result in a small M+1 peak at m/z 141. The intensity of this peak relative to the molecular ion peak can confirm the number of carbon atoms in the molecule. youtube.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.

The FT-IR spectrum of this compound exhibits characteristic absorption bands. chemicalbook.com A strong, broad band around 3300-3400 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. The sharp peak at approximately 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weaker absorption around 2100-2200 cm⁻¹. Finally, strong bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the alkyl groups. thermofisher.com

Interactive Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretch |

| ~3300 (sharp) | ≡C-H | Stretch |

| ~2960-2850 | C-H (alkyl) | Stretch |

| ~2120 | C≡C | Stretch |

| ~1150 | C-O | Stretch |

Raman spectroscopy would provide complementary information. While specific Raman data for this compound is limited, data for the similar compound 3,5-Dimethyl-1-hexyn-3-ol shows a strong Raman signal for the C≡C stretch, which is often weak in the IR spectrum. chemicalbook.com This makes Raman a useful technique for analyzing the alkyne functionality.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a primary technique for analyzing volatile compounds like this compound. fishersci.com

In a GC analysis, the compound is vaporized and passed through a column. Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification. The purity of a sample can be determined by the relative area of its peak in the resulting chromatogram. Commercial suppliers often state a purity of ≥98.0% as determined by GC. fishersci.com

GC-MS combines the separation power of GC with the detection capabilities of MS. jmchemsci.com As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, providing a mass spectrum for the peak. This allows for positive identification of the compound and any impurities present in the sample.

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or for preparative separation. researchgate.net Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a suitable method for analyzing this moderately polar molecule.

X-ray Crystallography for Elucidating Solid-State Conformations of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since this compound is a liquid at room temperature, this technique would be applied to solid derivatives of the compound.

By synthesizing a crystalline derivative, for example, through esterification of the hydroxyl group with a suitable carboxylic acid (like p-nitrobenzoic acid), one could obtain a solid suitable for single-crystal X-ray diffraction. The analysis would yield precise bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding patterns if a suitable co-crystal were formed. No published crystal structures of this compound derivatives are currently available.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Analogues

The C3 carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers, (R)- and (S)-3,6-Dimethyl-1-heptyn-3-ol. Chiroptical spectroscopy techniques are specifically designed to study chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. While the chromophores in this molecule (alkyne, hydroxyl) are weak, ECD could potentially be used to assign the absolute configuration by comparing experimental spectra to those predicted by theoretical calculations. mdpi.com

Vibrational Circular Dichroism (VCD), the infrared equivalent of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is highly sensitive to the stereochemistry of a molecule. mdpi.com An experimental VCD spectrum of an enantiomerically pure sample of a chiral analogue, when compared with quantum chemical predictions, can provide an unambiguous assignment of its absolute configuration. mdpi.com These techniques are powerful but require either the separation of enantiomers or an enantioselective synthesis to obtain a non-racemic sample.

Computational Chemistry and Theoretical Studies on 3,6 Dimethyl 1 Heptyn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energetics of 3,6-Dimethyl-1-heptyn-3-ol.

These calculations can determine key electronic and energetic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the compound. Other calculated properties include the dipole moment, which influences solubility and intermolecular interactions, and Mulliken or Natural Bond Orbital (NBO) charges, which describe the electron distribution across the atoms. Thermodynamic properties like enthalpy, Gibbs free energy, and entropy can also be computed, providing a basis for understanding the molecule's stability and reaction thermodynamics. researchgate.net

Table 1: Representative Calculated Electronic and Thermodynamic Properties for this compound Note: The following data are illustrative examples of properties that can be obtained through quantum chemical calculations and may not represent experimentally verified values.

| Property | Value | Method/Basis Set |

| Electronic Properties | ||

| HOMO Energy | -0.25 Hartree | B3LYP/6-31G(d) |

| LUMO Energy | 0.05 Hartree | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 0.30 Hartree | B3LYP/6-31G(d) |

| Dipole Moment | 1.8 Debye | B3LYP/6-31G(d) |

| Thermodynamic Properties | ||

| Enthalpy (H) | -425.0 Hartree | B3LYP/6-31G(d) |

| Gibbs Free Energy (G) | -425.05 Hartree | B3LYP/6-31G(d) |

| Molar Heat Capacity (Cv) | 45.5 cal/mol·K | B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. researchgate.net MD simulations model the atoms in a molecule as a collection of interacting particles, governed by the laws of classical mechanics and a defined force field.

By simulating the molecule's movement over nanoseconds or longer, researchers can explore its conformational landscape. The flexible alkyl chain of this compound can adopt various spatial arrangements (conformers), and MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and calculate the free energy of solvation. This provides insight into the compound's solubility and how the solvent influences its conformational preferences and reactivity. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory and DFT Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, its synthesis via the ethynylation of a ketone can be modeled to understand the reaction pathway in detail. dgunionchem.com Using a combination of DFT and Transition State Theory, the entire potential energy surface of a reaction can be mapped. rsc.orgresearchgate.net

This process involves identifying and optimizing the geometries of reactants, products, and, most importantly, the transition states that connect them. unicamp.br A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state smoothly connects the reactants and products. unicamp.br By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. These calculations can also model the influence of catalysts or different solvents on the reaction mechanism. unicamp.brmdpi.com

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Related Chemical Classes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or toxicity. rivm.nldokumen.pub For chemical classes like acetylenic alcohols, QSTR models have been developed to predict properties such as the inhibitory growth concentration (IGC50) against organisms like Tetrahymena pyriformis. ias.ac.inarxiv.org

These models are built using calculated molecular descriptors that quantify various aspects of the molecule's structure. Descriptors can range from simple counts (e.g., number of atoms) to more complex quantum chemical properties like global electrophilicity (ω) or the logarithm of the octanol-water partition coefficient (log P). ias.ac.inresearchgate.net Studies on aliphatic compounds, including acetylenic alcohols, have shown that models incorporating global electrophilicity as a descriptor alongside atom counts can provide robust predictions of toxicity. ias.ac.in These models are valuable for screening new compounds and prioritizing experimental testing by predicting their potential toxicological profiles based solely on their structure.

Table 2: Example QSTR Models for the Toxicity of Acetylenic Alcohols Source: Adapted from research on aliphatic compounds. ias.ac.in

| Model Equation | Correlation Coefficient (R²) |

| pIGC50 = 0.3332 × NC – 2.2125 | 0.8942 |

| pIGC50 = 0.5506 × log P – 0.8071 | 0.8842 |

| pIGC50 = 3.7452 × ω + 0.3707 × NC – 5.0494 | 0.9080 |

pIGC50: negative logarithm of the 50% inhibitory growth concentration; NC: Number of atoms; log P: Logarithm of the octanol-water partition coefficient; ω: Global electrophilicity index.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods can accurately predict various spectroscopic signatures of this compound, which aids in the interpretation of experimental data. For instance, by calculating the vibrational frequencies at the DFT level, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net Comparing this predicted spectrum with an experimental one can help assign specific vibrational modes to the observed absorption bands. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. chemicalbook.com These predictions are highly sensitive to the molecule's conformation and electronic environment, providing a powerful tool for structure elucidation.

Furthermore, the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or weaker van der Waals forces, can be investigated. By analyzing the molecular electrostatic potential (MEP) map, regions of positive and negative potential on the molecule's surface are identified, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bond donor and acceptor sites.

Advanced Applications of 3,6 Dimethyl 1 Heptyn 3 Ol in Chemical Synthesis and Materials Science

Role as a Key Chemical Intermediate in Fine Chemical Synthesis

3,6-Dimethyl-1-heptyn-3-ol serves as an important raw material and intermediate in the chemical industry. lookchem.com Its bifunctional nature, containing both a reactive terminal alkyne and a tertiary alcohol, allows it to be a versatile building block for the construction of more complex molecules. The alkyne group can undergo a variety of transformations, including addition reactions, hydrogenation, and coupling reactions, while the hydroxyl group can be involved in esterification or etherification processes.

This dual reactivity is particularly valuable in the synthesis of fine chemicals, where precise molecular architectures are required. It acts as a precursor in the production of pharmaceuticals and agrochemicals, where its framework can be elaborated to create molecules with specific biological activities. lookchem.com The synthesis of complex organic compounds often relies on intermediates like this compound to introduce specific structural motifs that are crucial for the final product's function.

Applications in Polymer Chemistry and Advanced Materials

The unique properties of this compound make it a significant additive in the field of polymer chemistry, particularly in the creation of advanced materials with tailored characteristics.

Modulation of Curing and Cross-linking in Silicone Formulations

In the formulation of silicone-based materials, controlling the curing process is critical to achieving desired material properties. This compound functions as an effective inhibitor or modulator in platinum-catalyzed hydrosilylation curing systems. dgunionchem.com Its primary role is to delay the cross-linking reaction between vinyl-functional silicones and silicon-hydride components at ambient temperatures. dgunionchem.com This "pot life extension" is crucial for many applications, allowing for sufficient time to process and apply the liquid silicone formulation before it solidifies.

It is particularly effective as a low-temperature inhibitor for platinum vulcanizers, which are used in liquid silicone glue and silicone inks. dgunionchem.com In photocurable polyorganosiloxane compositions, acetylenic compounds like this compound act as modulators that prevent premature curing of the composition before it is exposed to the activating irradiation. google.com

Table 1: Role of this compound in Silicone Curing

| Formulation Type | Function of this compound | Benefit |

| Liquid Silicone Rubber (LSR) | Curing Inhibitor | Extends pot life, allows for processing at room temperature. dgunionchem.com |

| Silicone Inks/Glues | Low-Temperature Inhibitor | Prevents premature cross-linking, ensuring proper application. dgunionchem.com |

| Photocurable Silicones | Modulating Compound | Prevents reaction until activated by light, providing control over curing. google.com |

Development of Specialty Polymers and Coatings

Specialty polymers are designed to exhibit high performance in demanding environments, such as high temperatures or corrosive conditions. taylorfrancis.com this compound and similar acetylenic alcohols contribute to the formulation of such advanced materials, particularly in the area of specialty coatings.

These compounds can be used as specialty surfactants. For instance, acetylenic alcohols are utilized as surfactants in liquid or supercritical CO2, which can be employed as a medium for spray coating operations. google.com The development of advanced polymer composite coatings often involves carefully selected additives to impart specific properties like hydrophobicity or improved adhesion. nih.gov For example, fluorocarbon/silica (B1680970) composite layers with superhydrophobic properties have been developed for specialized applications. nih.gov While not a primary polymer building block, the role of this compound as a process aid and performance additive is critical in enabling the production of these high-performance coatings. google.comgoogle.com The synthesis of novel bio-derived polyester (B1180765) coatings also highlights the trend toward creating more sustainable specialty polymers. mdpi.com

Integration into "Click Chemistry" for Bioconjugation and Advanced Functional Materials

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. chemie-brunschwig.ch The cornerstone of click chemistry is often the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable triazole ring. chemie-brunschwig.chresearchgate.net

The terminal alkyne group in this compound makes it a suitable candidate for integration into click chemistry protocols. chemie-brunschwig.ch This functionality allows the molecule to be "clicked" onto polymers, surfaces, or biomolecules that have been functionalized with an azide group. This powerful conjugation strategy is bio-orthogonal, meaning the reaction proceeds without interfering with biological functional groups, making it ideal for creating complex bioconjugates. researchgate.nettcichemicals.com

Applications are widespread, from drug discovery and proteomics to materials science. chemie-brunschwig.chresearchgate.net By using click chemistry, this compound can be incorporated into larger structures to create advanced functional materials, such as side-chain liquid-crystal polymers or specifically modified biomolecules for imaging and therapeutic purposes. chemie-brunschwig.chresearchgate.net

Table 2: Features of Click Chemistry Utilizing Terminal Alkynes

| Feature | Description | Relevance to this compound |

| High Yield | Reactions proceed to completion, often with near-quantitative yields. chemie-brunschwig.ch | Ensures efficient incorporation of the molecule into the target structure. |

| Bio-orthogonality | Reactants do not interfere with biological systems. researchgate.nettcichemicals.com | Allows for the modification of biomolecules in their native environment. |

| Versatility | Connects a wide variety of molecular building blocks. chemie-brunschwig.ch | Enables the creation of diverse functional materials and bioconjugates. |

| Stable Linkage | The resulting 1,2,3-triazole ring is highly stable. chemie-brunschwig.ch | Provides a robust connection between the joined molecular fragments. |

Precursor in the Synthesis of Agrochemicals and Specialty Additives

The chemical structure of this compound makes it a valuable precursor for the synthesis of active ingredients in the agrochemical sector. lookchem.com Cross-coupling reactions are fundamental to creating the complex structures found in modern agrochemicals, and versatile intermediates are always in demand. acs.org Analogous compounds are known to serve as precursors for pesticides, contributing to the development of new solutions for pest control and crop protection. lookchem.com

Furthermore, its properties as an acetylenic alcohol lend it to applications as a specialty additive. As previously noted, certain acetylenic alcohols are used as surfactants. google.com Surfactants are critical components in many agrochemical formulations, improving the stability, spread, and efficacy of the final product. Therefore, this compound not only has the potential to be a building block for the active ingredient itself but can also be utilized or modified to function as a key performance-enhancing additive in the formulated product.

Biological and Pharmaceutical Relevance of 3,6 Dimethyl 1 Heptyn 3 Ol and Its Analogues

Utility as a Pharmaceutical Intermediate

3,6-Dimethyl-1-heptyn-3-ol is recognized for its application as a chemical and pharmaceutical intermediate. vupas.sk The presence of both a hydroxyl group and a terminal alkyne in its structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. These functional groups can be independently or sequentially modified to construct larger molecular frameworks. For instance, the alkyne can participate in various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds, while the hydroxyl group can be derivatized or used to direct subsequent reactions. This dual functionality is advantageous in the multi-step synthesis of pharmaceutical compounds. While specific examples of its incorporation into marketed drugs are not extensively detailed in publicly available literature, its classification as a pharmaceutical intermediate underscores its role in the synthetic pathways explored by medicinal chemists. vupas.sk

Design and Synthesis of Bioactive Compounds Utilizing the Alkynol Scaffold

The alkynol scaffold is a key feature in the design and synthesis of various bioactive compounds, including potential therapeutic agents.

Potential Anti-HIV Agents: The development of novel anti-HIV agents is a critical area of pharmaceutical research. One of the primary targets for anti-HIV drugs is the HIV-1 protease, an enzyme essential for the virus's life cycle. diva-portal.org The design of inhibitors for this enzyme often involves creating molecules that mimic the natural substrate and bind tightly to the active site. The alkynol scaffold can be incorporated into the structure of these inhibitors. For example, in the synthesis of C2-symmetrical HIV-1 protease inhibitors, a versatile synthetic route has been developed that allows for the creation of tailored inhibitors with desired stereochemistry. diva-portal.org Modifications in various regions of these inhibitors have been shown to significantly increase their antiviral activity. diva-portal.orgnih.gov While not directly mentioning this compound, the principles of using chiral building blocks and modifying inhibitor scaffolds are central to this research. diva-portal.org The terminal alkyne of an alkynol could be used, for instance, in click chemistry reactions to attach other molecular fragments, potentially enhancing binding to the enzyme or improving pharmacokinetic properties. tandfonline.com

Mannosyltransferase Inhibitors: Mannosyltransferases are enzymes involved in the biosynthesis of the cell walls of pathogens like mycobacteria. acs.orgnih.gov Inhibition of these enzymes presents a promising strategy for developing new antibacterial agents. The design of mannosyltransferase inhibitors often involves creating mimics of the natural mannose substrate. The alkynol scaffold can be utilized to synthesize modified mannosides. For instance, researchers have synthesized C-oligomannosides with a triazole ring as the interglycosidic linker, which have shown inhibitory activity against mycobacterial mannosyltransferases. acs.org The synthesis of these compounds often involves the use of a mannose-based alkyne, which is then coupled with an appropriate azide (B81097) using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. acs.org This approach allows for the creation of a library of modified compounds to study substrate specificity and identify potent inhibitors.

Mechanistic Insights into Biological Activity through Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and evaluating the resulting changes in potency, researchers can identify the key structural features required for a desired biological effect.

For alkynol-containing compounds, SAR studies can provide valuable insights. For example, in the development of inhibitors for enzymes like sphingosine (B13886) kinases, researchers have synthesized and evaluated a series of analogues with modifications to the lipophilic tail, polar headgroup, and linker region. nih.gov These studies help to elucidate the key residues targeted by the inhibitors and provide a basis for designing more potent and selective compounds. nih.gov

In the context of anti-HIV protease inhibitors, SAR studies have shown that modifications to the P1/P1' region of the inhibitor can lead to a significant increase in antiviral activity. diva-portal.org Similarly, for a class of potent HIV-1 protease inhibitors with a bicyclic oxazolidinone scaffold, the stereochemistry and the nature of the N-alkyl group on the oxazolidinone ring were found to have a substantial impact on both enzyme inhibitory activity and antiviral potency. nih.gov These findings underscore the importance of fine-tuning the molecular architecture to achieve optimal biological activity. While specific SAR studies on this compound itself are not widely published, the principles derived from studies on analogous alkynol-containing molecules are directly applicable to understanding its potential biological activities and for guiding the design of new derivatives.

Development of Chemical Probes and Tags via Alkynol-Based Click Chemistry

The terminal alkyne group of this compound and its analogues makes them highly suitable for use in click chemistry. lumiprobe.com Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and for bioconjugation. thno.org

Alkynes, being relatively small and generally inert functional groups in biological systems, serve as excellent bioorthogonal tags. osti.gov They can be incorporated into various biomolecules, such as proteins, nucleic acids, and glycans, through metabolic labeling. osti.govthermofisher.com Once incorporated, the alkyne tag can be selectively reacted with an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. lumiprobe.com This allows for the visualization and enrichment of the labeled biomolecules from complex biological mixtures. osti.gov

This strategy has been widely used to develop chemical probes for studying a diverse range of biological processes. osti.gov For example, alkyne-modified nucleosides can be used to label nascent RNA for imaging global RNA synthesis. thermofisher.com Similarly, L-azidohomoalanine, an analog of L-methionine, can be incorporated into proteins and subsequently detected by click coupling to an alkyne-derivatized fluorophore. thermofisher.com While copper can be toxic to living cells, the development of copper-free click chemistry, using strained alkynes like dibenzocyclooctyne (DIBO), has expanded the application of this methodology to live-cell imaging. thermofisher.comacs.org The alkynol scaffold of this compound provides a readily available starting point for the synthesis of such chemical probes and tags, highlighting its importance in the field of chemical biology.

Future Research Directions and Emerging Paradigms for 3,6 Dimethyl 1 Heptyn 3 Ol

Sustainable Synthesis and Biocatalytic Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, use of renewable feedstocks, and employment of safer chemical pathways. For 3,6-dimethyl-1-heptyn-3-ol, research is shifting from traditional syntheses, which often rely on organometallic reagents like Grignards, towards more sustainable and efficient methods. google.com

Biocatalysis, the use of enzymes and whole organisms to catalyze chemical reactions, presents a particularly promising avenue. researchgate.net Enzymes such as lipases and esterases have demonstrated remarkable efficacy in the synthesis of chiral alcohols and other fine chemicals, often with high enantioselectivity and under mild reaction conditions. researchgate.net The application of these biocatalysts could enable the production of specific enantiomers of this compound, which is crucial for applications in pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Research in this area would focus on screening for novel microbial reductases or lipases capable of acting on the propargyl alcohol scaffold. researchgate.netevitachem.com The identification of this compound in plant species like Daun Salam also suggests that biosynthetic pathways exist, opening the door for metabolic engineering approaches for its production. scribd.com

Table 1: Potential Biocatalytic Transformations for this compound

| Biocatalyst Type | Potential Transformation | Objective and Significance |

|---|---|---|

| Lipases/Esterases | Kinetic Resolution of Racemate | Separation of (R)- and (S)-enantiomers for stereospecific applications. researchgate.net |

| Alcohol Dehydrogenases/Reductases | Asymmetric reduction of a precursor ketone | Direct synthesis of a single, desired enantiomer, avoiding resolution steps. evitachem.com |

| Hydratases | Selective hydration of the alkyne | Formation of the corresponding ketone, 3,6-dimethyl-1-heptan-3-ol-2-one, a potentially valuable intermediate. |

| Cytochrome P450 Enzymes | Hydroxylation of the alkyl chain | Creation of new, functionalized derivatives with altered physical and chemical properties. researchgate.net |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the alkyne and tertiary alcohol functional groups in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will focus on developing novel catalytic systems that offer enhanced reactivity, greater selectivity, and access to new chemical products. Transition metal catalysis, particularly with gold, palladium, and ruthenium, is a central theme in this endeavor. whiterose.ac.uk

Gold(I) catalysts, for instance, are renowned for their ability to activate alkynes towards nucleophilic attack and are used in complex tandem reactions, such as rearrangement/cyclization cascades. unifi.it Applying such catalysts to derivatives of this compound could lead to the synthesis of complex carbocyclic and heterocyclic scaffolds. Similarly, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) could be employed to attach various organic fragments to the alkyne terminus, creating a library of derivatives. lookchem.comthermofisher.com Another frontier is the development of catalysts that can selectively functionalize the C-H bonds of the alkyl chain, further expanding the accessible chemical space.

Table 2: Emerging Catalytic Systems and Applications for this compound

| Catalyst System | Target Reaction | Potential Outcome |

|---|---|---|

| Gold(I)/Gold(III) Complexes | Enyne Cycloisomerization / Tandem Reactions | Synthesis of complex cyclic compounds from derivatives. whiterose.ac.ukunifi.it |

| Palladium(0)/Palladium(II) with Specialized Ligands | Cross-Coupling Reactions (e.g., Sonogashira) | Functionalization of the alkyne terminus with aryl, vinyl, or alkyl groups. thermofisher.com |

| Ruthenium-based Metathesis Catalysts | Enyne Metathesis | Formation of novel diene structures when reacted with alkenes. acs.org |

| Photoredox Catalysts | Radical-mediated Additions | Functionalization of the alkyne or alkyl chain under mild, light-driven conditions. lookchem.com |

Exploration of Advanced Applications in Supramolecular Chemistry and Nanotechnology

The unique structure of this compound, featuring a polar head group (hydroxyl) and a nonpolar, sterically hindered tail, makes it an interesting candidate for applications in supramolecular chemistry and nanotechnology. Its character as an acetylenic alcohol has already led to its use as a surfactant, particularly in stabilizing emulsions in liquid/supercritical CO2. google.com

Future work could systematically explore its self-assembly properties to form micelles, vesicles, or other nanostructures. These aggregates could serve as nanoreactors or delivery vehicles. The terminal alkyne provides a reactive handle for "clicking" the molecule onto surfaces or other molecules, enabling the construction of functionalized materials or bioconjugates. Furthermore, its potential as a guest molecule within host systems like cyclodextrins or calixarenes could be investigated. fluorochem.co.uk Encapsulation could modify its solubility, protect it from degradation, or control its release, opening up applications in controlled-release formulations and sensing. The interaction of this molecule with metal surfaces and its role as an inhibitor for platinum catalysts also suggests potential in surface chemistry and the development of nanostructured catalysts. dgunionchem.comgoogle.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new applications, modern drug and materials discovery workflows rely on combinatorial chemistry and high-throughput screening (HTS). sfu.ca this compound is an excellent scaffold for the creation of large chemical libraries. The terminal alkyne and the tertiary alcohol are orthogonal reactive sites that can be addressed with a variety of chemical transformations.

A combinatorial approach would involve reacting the parent molecule with diverse sets of building blocks. For example, the alcohol group could be esterified or etherified with a library of carboxylic acids or alkyl halides, while the alkyne could be functionalized using a panel of aryl halides via Sonogashira coupling. The resulting library of hundreds or thousands of distinct derivatives could then be rapidly screened for desired properties, such as biological activity (e.g., antifungal, herbicidal), or specific material properties (e.g., surfactancy, lubricity, corrosion inhibition). This paradigm shifts the discovery process from a one-by-one approach to a massively parallel strategy, significantly increasing the probability of identifying lead compounds for new applications. lookchem.comsfu.ca

Table 3: Illustrative Combinatorial Library from the this compound Scaffold

| Scaffold Position | Reaction Type | Example Reactant Library (R-X) | Resulting Derivative Structure |

|---|---|---|---|

| Hydroxyl Group | Esterification | Library of Acyl Chlorides (R-COCl) | CC(C)CCC(C)(C#C)OCOR |

| Terminal Alkyne | Sonogashira Coupling | Library of Aryl Iodides (R-I) | CC(C)CCC(C)(O)C#C-R |

| Both Positions | Sequential Modification | Combination of above libraries | CC(C)CCC(C)(OCOR¹)C#C-R² |

In-depth Mechanistic Studies of Complex Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. For this compound, several areas warrant in-depth mechanistic investigation. The mechanisms of its catalytic transformations, especially those involving novel gold or palladium complexes, are of prime importance. whiterose.ac.ukunifi.it

Future research will likely employ a combination of experimental and computational techniques. Kinetic studies can reveal the rate dependencies on catalyst and substrate concentrations, providing insight into the catalytic cycle. The use of isotopically labeled substrates (e.g., using deuterium) can help pinpoint which bonds are broken and formed in the rate-determining step, a powerful technique for elucidating enzymatic and organometallic reaction pathways. researchgate.net Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing a detailed picture of the reaction energy landscape and explaining observed selectivities. unifi.it Such studies are crucial for the rational design of better catalysts and for predicting the outcomes of new, unexplored reactions.

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C9H16O | 19549-98-5 nih.gov |

| 6,6-dimethylhept-1-en-4-yn-3-ol | C9H14O | 78629-20-6 biosynth.com |

| 3,5-dimethyl-1-hexyn-3-ol | C8H14O | 107-54-0 google.com |

| Cyclodextrins | Varies | Varies |

| Calixarenes | Varies | Varies |

| 3,6-Dimethyl-3-heptanol | C9H20O | 1573-28-0 nih.gov |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,6-Dimethyl-1-heptyn-3-ol to minimize byproducts like allyl-rearranged derivatives?

- Methodological Answer : Synthesis optimization requires controlling reaction conditions (e.g., temperature, catalyst choice) to suppress undesired pathways. For propargyl alcohols like this compound, allyl rearrangements are common side reactions. A study using palladium nanoparticles modified with ligands (e.g., Lindlar catalyst analogs) demonstrated improved selectivity in hydrogenation and reduced isomerization . Monitoring reaction progress via GC-MS or HPLC can help identify byproducts and adjust parameters like solvent polarity or catalyst loading.

Q. What analytical techniques are most reliable for validating the purity and structure of this compound?

- Methodological Answer :

- GC-MS : To detect low-molecular-weight impurities or degradation products.

- NMR (¹H/¹³C) : For structural confirmation, particularly to distinguish between regioisomers (e.g., verifying the position of the methyl and acetylenic groups).

- FT-IR : To confirm the presence of hydroxyl (-OH) and alkyne (C≡C) functional groups.

- Reference Standards : Cross-referencing with NIST Chemistry WebBook data ensures spectral accuracy . Purity assessment via HPLC with UV detection (≥95% purity threshold) is recommended for reproducibility in downstream experiments.

Q. How does the steric environment of this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : The tertiary alcohol and branched alkyl groups introduce steric hindrance, which may reduce reactivity but enhance thermal stability. Accelerated stability studies (e.g., storing at 40°C/75% RH for 1–3 months) coupled with periodic HPLC analysis can quantify degradation. For pH stability, buffer solutions (pH 3–9) should be tested, with LC-MS used to identify hydrolysis products (e.g., ketones or carboxylic acids via acid-catalyzed rearrangements).

Advanced Research Questions

Q. What mechanistic insights explain the selectivity challenges in catalytic hydrogenation of this compound to its alkene or alkane derivatives?

- Methodological Answer : Hydrogenation selectivity depends on catalyst surface accessibility and steric effects. Palladium-based catalysts (e.g., Lindlar) favor partial hydrogenation to cis-alkenes, but over-reduction to alkanes can occur under prolonged H₂ exposure. Computational studies (DFT) can model adsorption energies of the alkyne vs. alkene intermediates on catalyst surfaces. Experimental validation via in-situ FT-IR or kinetic isotope effects (KIE) may elucidate rate-determining steps .

Q. How do discrepancies in reported physical properties (e.g., boiling point, solubility) of this compound arise, and how can they be resolved?

- Methodological Answer : Variability often stems from impurities or measurement techniques. For example, boiling points differ between reduced-pressure vs. ambient-pressure distillations. Researchers should:

- Use standardized IUPAC methods for property determination.

- Compare data against high-purity commercial samples (e.g., ≥99% purity) or authoritative databases like NIST .

- Publish full experimental conditions (e.g., heating rates, solvent systems) to enable cross-lab reproducibility.

Q. What strategies can mitigate competing pathways (e.g., propargyl-allenyl isomerization) during functionalization of this compound in organometallic reactions?

- Methodological Answer : Propargyl alcohols are prone to isomerization under basic or metal-catalyzed conditions. Strategies include:

- Using non-nucleophilic bases (e.g., DBU) to deprotonate without inducing rearrangements.

- Employing ruthenium carbene complexes, which stabilize propargyl intermediates via π-backbonding, as shown in analogous systems .

- Low-temperature reaction conditions (-78°C) to kinetically trap desired intermediates.

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems (e.g., click chemistry or cycloadditions)?

- Methodological Answer :

- DFT Calculations : To map potential energy surfaces for cycloadditions (e.g., Huisgen 1,3-dipolar) and identify transition states.

- Molecular Dynamics (MD) : To simulate solvent effects on reaction kinetics.

- Docking Studies : For enzyme-mediated transformations (if applicable). Software like Gaussian or ORCA, paired with experimental validation via NMR/LC-MS, enhances predictive accuracy .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of palladium vs. ruthenium in this compound transformations?

- Methodological Answer : Contradictions often arise from differences in catalyst preparation (e.g., nanoparticle size, support material) or reaction scaling. Systematic studies should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。